molecular formula C14H17N7O2 B2647073 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-25-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B2647073
CAS-Nummer: 2034201-25-5
Molekulargewicht: 315.337
InChI-Schlüssel: PPSSACYLCCRLRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triazolo[4,3-a]pyrazine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit antibacterial activities against both Gram-positive and Gram-negative strains .


Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution of a triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a triazolo[4,3-a]pyrazine nucleus . Some derivatives have been synthesized to contain piperazine or piperidine to investigate their antimicrobial properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

The compound has been studied for its potential in treating bacterial and fungal infections. It shows promising results against organisms such as E. coli, P. aeruginosa, S. aureus, and the yeast-like fungus C. albicans (Hassan, 2013).

Analogue of Guanine

This chemical has been explored as a novel analogue of guanine, although it does not possess the potent antiviral activity shown by similar compounds (Ehler, Robins & Meyer, 1977).

Phosphodiesterase Type 4 Inhibitors

The compound is a part of a series considered for their role as phosphodiesterase type 4 inhibitors. These inhibitors have implications in various treatments, including inflammatory conditions (Raboisson et al., 2003).

Antimicrobial Activity

Some derivatives of this compound have shown significant antimicrobial activity. This property is important in the development of new antimicrobial agents (Abunada et al., 2008).

Herbicidal Activity

It has been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antineurotic Activity

A study predicts the potential antineurotic activity of this compound, making it a prospect for treatments related to male reproductive and erectile dysfunction (Danylchenko, Drushlyak & Kovalenko, 2016).

Antitumor Activity

The compound is also part of a research study focusing on its antitumor activity against murine tumors, indicating its potential in cancer treatment (Stevens et al., 1987).

Antiviral Activities

It has been synthesized in studies exploring novel compounds with antiviral activities. This indicates its potential use in developing new antiviral drugs (Riyadh, 2011).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, it’s known that some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity. It’s suggested that at physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which may be beneficial for antibacterial effects .

Zukünftige Richtungen

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health. Triazolo[4,3-a]pyrazine derivatives, due to their promising antibacterial activities, are being further explored for their potential in this field .

Eigenschaften

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2/c1-4-23-14-12-20-19-10(21(12)6-5-15-14)7-16-13(22)11-8(2)17-18-9(11)3/h5-6H,4,7H2,1-3H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSACYLCCRLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.